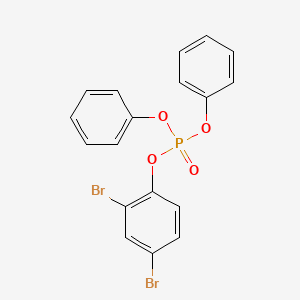
2,4-Dibromophenyl diphenyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dibromophenyl diphenyl phosphate is an organophosphorus compound with the molecular formula C18H13Br2O4P. It is a derivative of diphenyl phosphate, where two bromine atoms are substituted at the 2 and 4 positions of the phenyl ring. This compound is known for its applications in various fields, including flame retardants and plasticizers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dibromophenyl diphenyl phosphate typically involves the bromination of diphenyl phosphate. The reaction is carried out by treating diphenyl phosphate with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions include maintaining a temperature range of 0-5°C to control the exothermic nature of the bromination process.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up by using continuous flow reactors. This method ensures better control over reaction parameters and yields a higher purity product. The raw materials used include diphenyl phosphate and bromine, with the reaction being catalyzed by metal bromides.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atoms can be replaced by other nucleophiles like hydroxide ions or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed:
Oxidation: Formation of brominated phenolic compounds.
Reduction: Formation of diphenyl phosphate and bromide ions.
Substitution: Formation of substituted phenyl diphenyl phosphates.
Scientific Research Applications
2,4-Dibromophenyl diphenyl phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Widely used as a flame retardant in plastics, textiles, and electronic appliances due to its ability to reduce flammability.
Mechanism of Action
The mechanism of action of 2,4-dibromophenyl diphenyl phosphate involves its interaction with molecular targets such as enzymes and proteins. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. This interaction can disrupt metabolic pathways and affect cellular functions.
Comparison with Similar Compounds
- 2,4-Dibromodiphenyl ether
- 4,4’-Dibromodiphenyl ether
- 2,4,6-Tribromodiphenyl ether
Comparison: 2,4-Dibromophenyl diphenyl phosphate is unique due to the presence of the phosphate group, which imparts different chemical properties compared to other brominated diphenyl ethers. The phosphate group enhances its flame-retardant properties and makes it more effective in reducing flammability. Additionally, the presence of bromine atoms at specific positions on the phenyl ring influences its reactivity and interaction with biological targets.
Properties
CAS No. |
31066-45-2 |
|---|---|
Molecular Formula |
C18H13Br2O4P |
Molecular Weight |
484.1 g/mol |
IUPAC Name |
(2,4-dibromophenyl) diphenyl phosphate |
InChI |
InChI=1S/C18H13Br2O4P/c19-14-11-12-18(17(20)13-14)24-25(21,22-15-7-3-1-4-8-15)23-16-9-5-2-6-10-16/h1-13H |
InChI Key |
WMEJWPBOSMFMII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=C(C=C(C=C3)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


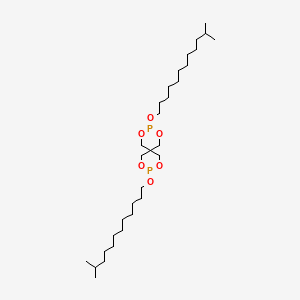

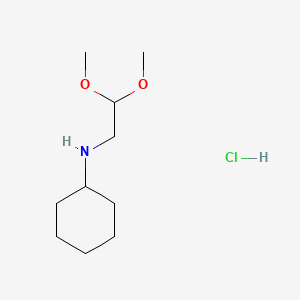
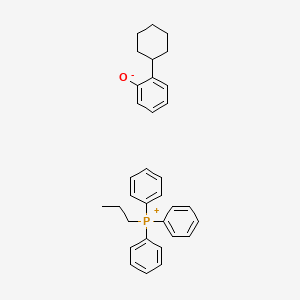
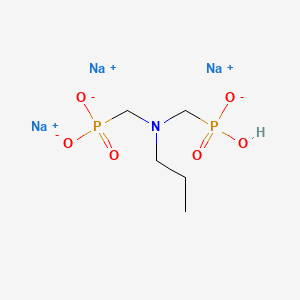
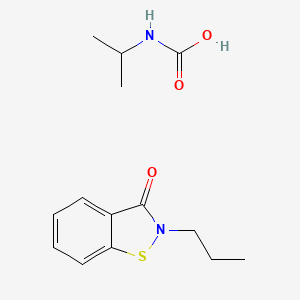
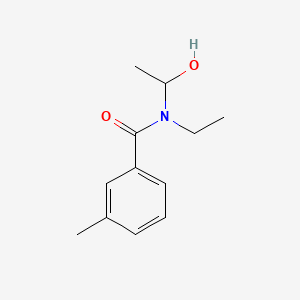
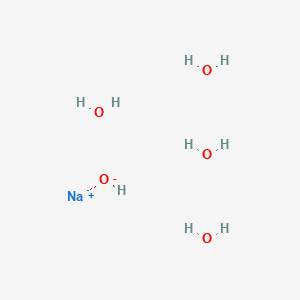
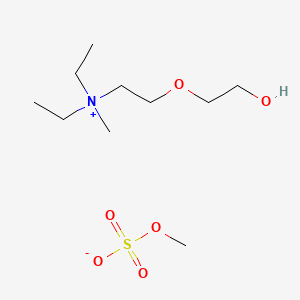

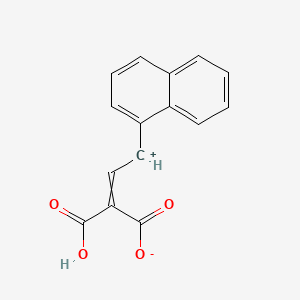
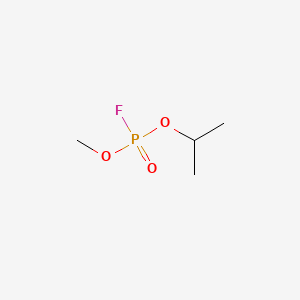

![2-[(2,2-Diethoxyethyl)thio]-1,1,1-trifluoroethane](/img/structure/B12675831.png)
